molecular formula C13H14N2OS2 B14716132 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione CAS No. 21344-34-3

1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione

Cat. No.: B14716132
CAS No.: 21344-34-3
M. Wt: 278.4 g/mol
InChI Key: GUGLHOBMOBNJHV-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is a heterocyclic compound that features a morpholine ring, a thienopyridine core, and an ethanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile with morpholine through a Dimroth rearrangement . This method provides a straightforward approach to obtaining the desired compound with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thienopyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione involves its interaction with specific molecular targets. The thienopyridine core can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, while the ethanethione group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is unique due to its combination of a morpholine ring, thienopyridine core, and ethanethione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

21344-34-3

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione

InChI

InChI=1S/C13H14N2OS2/c17-12(15-2-4-16-5-3-15)8-10-7-11-1-6-18-13(11)14-9-10/h1,6-7,9H,2-5,8H2

InChI Key

GUGLHOBMOBNJHV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CN=C3C(=C2)C=CS3

Origin of Product

United States

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